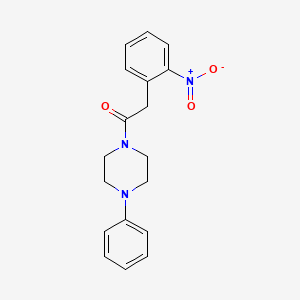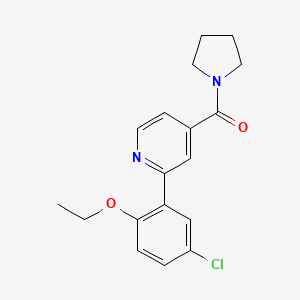
N-methyl-4-(methylcarbamoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-(methylcarbamoylamino)benzamide is an organic compound with the molecular formula C10H12N2O2 It is a derivative of benzamide, characterized by the presence of a methyl group and a methylcarbamoylamino group attached to the benzene ring
Applications De Recherche Scientifique
N-methyl-4-(methylcarbamoylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-4-(methylcarbamoylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of benzoic acid with methylamine in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The use of ultrasonic irradiation and solid acid catalysts can further enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-4-(methylcarbamoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzamide derivatives depending on the substituents introduced.
Mécanisme D'action
The mechanism of action of N-methyl-4-(methylcarbamoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as phosphodiesterases, which play a crucial role in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various physiological processes, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylbenzamide: A simpler derivative of benzamide with a single methyl group.
N-carbamoylmethyl-4-methyl-benzamide: A related compound with a carbamoylmethyl group instead of a methylcarbamoylamino group.
4-methyl-N-(1-phenylethyl)-benzamide: Another derivative with a phenylethyl group attached to the nitrogen atom.
Uniqueness
N-methyl-4-(methylcarbamoylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-methyl-4-(methylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-11-9(14)7-3-5-8(6-4-7)13-10(15)12-2/h3-6H,1-2H3,(H,11,14)(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKINXWPIVAYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-allyl-9-(2-phenoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5574225.png)
![2-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5574232.png)

![{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5574239.png)
![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5574243.png)
![2-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5574266.png)
![1-(5-methyl-2-furyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5574276.png)

![2-[4-(methylsulfanyl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B5574284.png)
![7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1',2'-1,2]pyrimidino[4,5-b]thiophen-12-one](/img/structure/B5574289.png)

![3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5574323.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5574343.png)
